Diclofenac Diethylamine

Descripción

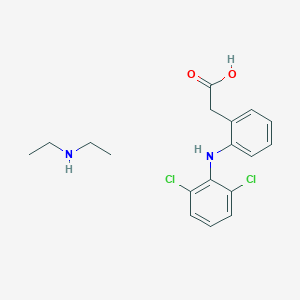

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.C4H11N/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-3-5-4-2/h1-7,17H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVZPANTCLRASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40999449 | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78213-16-8 | |

| Record name | Diclofenac diethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofenac diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2,6-Dichloroanilino)phenyl]acetic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40999449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[(2,6-dichlorophenyl)amino]-, compd. with N-ethylethanamine (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TGQ35Z71K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Diclofenac Diethylamine on Cyclooxygenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofenac is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a detailed technical overview of the mechanism of action of diclofenac, with a focus on its interaction with COX-1 and COX-2. It delves into the specifics of its inhibitory activity, the biochemical pathways it modulates, and the experimental methodologies used to characterize its function. Quantitative data on its inhibitory potency are presented, along with detailed protocols for key experimental assays. The role of the diethylamine salt in formulations is also clarified. This document is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to Diclofenac and Cyclooxygenase

Diclofenac, a phenylacetic acid derivative, is a widely prescribed NSAID for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[3] There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for the production of prostaglandins that mediate homeostatic functions such as gastrointestinal mucosal protection and platelet aggregation.[2][4]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.[2][4]

The therapeutic effects of diclofenac are primarily attributed to its inhibition of COX-2, while its adverse effects, such as gastrointestinal disturbances, are largely linked to the inhibition of COX-1.[5]

Mechanism of Action of Diclofenac on Cyclooxygenase

Inhibition of Prostaglandin Synthesis

The core mechanism of action of diclofenac is the inhibition of the biosynthesis of prostaglandins.[6] Diclofenac acts as a competitive inhibitor of arachidonic acid, the substrate for COX enzymes, at the active site of both COX-1 and COX-2.[7] By blocking the cyclooxygenase activity of these enzymes, diclofenac prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[8][9] This leads to a reduction in the levels of these pro-inflammatory mediators at the site of inflammation, thereby alleviating pain and reducing swelling.

Binding to the Cyclooxygenase Active Site

Crystallographic studies have revealed that diclofenac binds to the active site of COX-2 in a unique, inverted conformation compared to many other NSAIDs. Instead of its carboxylate group forming a salt bridge with Arginine-120 at the mouth of the active site channel, it hydrogen-bonds with Tyrosine-385 and Serine-530 deep within the active site. This distinct binding mode is a key feature of its interaction with the enzyme.

Selectivity for COX Isoforms

Diclofenac is generally considered a non-selective COX inhibitor, though with a notable preference for COX-2.[10] The ratio of the 50% inhibitory concentration (IC50) for COX-1 versus COX-2 is a common measure of selectivity. While values vary depending on the assay system, diclofenac consistently demonstrates a lower IC50 for COX-2 than for COX-1, indicating greater potency against the inflammatory isoform.[10][11] This preferential inhibition of COX-2 is thought to contribute to its potent anti-inflammatory effects.[8]

The Role of the Diethylamine Salt

Diclofenac is often formulated as a diethylamine salt, particularly in topical preparations. The diethylamine moiety enhances the solubility and skin permeability of the diclofenac molecule, facilitating its delivery to the site of inflammation.[1] Once in a physiological environment, the salt dissociates, and the active diclofenac anion is responsible for inhibiting the COX enzymes. Therefore, the diethylamine salt does not alter the core mechanism of action at the enzyme level but rather improves the pharmacokinetic properties of the drug in certain formulations.

Quantitative Data: Inhibitory Potency of Diclofenac

The inhibitory potency of diclofenac against COX-1 and COX-2 has been determined in various in vitro and ex vivo assay systems. The following tables summarize the reported IC50 values. It is important to note that these values can vary significantly based on the experimental conditions, such as the source of the enzyme (human, ovine, etc.), whether purified enzymes or cell-based systems are used, and the specific assay protocol.

| Enzyme Source | Assay System | COX-1 IC50 | COX-2 IC50 | Selectivity Ratio (COX-1/COX-2) |

| Human | CHO Cells | 4 nM[12] | 1.3 nM[12] | 3.08 |

| Human | Whole Blood Assay | 0.075 µM[13] | 0.038 µM[13] | 1.97 |

| Human | Articular Chondrocytes | 0.611 µM[14] | 0.63 µM[14] | 0.97 |

| Ovine | Purified Enzyme | 5.1 µM[12] | 0.84 µM[12] | 6.07 |

| Ovine | Purified Enzyme | 0.06 µM[15] | 0.79 µM[15] | 0.08 |

| Bovine | Aortic Endothelial Cells | 0.01 µM[16] | 0.03 µM[16] | 0.33 |

Signaling Pathways Modulated by Diclofenac

By inhibiting the production of prostaglandins, diclofenac effectively dampens the downstream signaling pathways that these lipid mediators initiate. The primary prostaglandins involved in inflammation are prostaglandin E2 (PGE2) and prostacyclin (PGI2).

Prostaglandin Biosynthesis Pathway

The following diagram illustrates the point of inhibition by diclofenac in the prostaglandin biosynthesis pathway.

Downstream Signaling of PGE2 and PGI2

PGE2 and PGI2 exert their effects by binding to specific G-protein coupled receptors (GPCRs) on target cells, initiating intracellular signaling cascades that contribute to the inflammatory response.

References

- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Prostacyclin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 7. Diclofenac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ccjm.org [ccjm.org]

- 11. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A novel pathway of prostacyclin signaling-hanging out with nuclear receptors. | Semantic Scholar [semanticscholar.org]

- 13. Diclofenac sodium salt | Cyclooxygenase Inhibitors: R&D Systems [rndsystems.com]

- 14. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Diclofenac Diethylamine Salt

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physicochemical properties of diclofenac diethylamine salt. The information is curated for professionals in pharmaceutical research and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes and pathways.

Chemical and Physical Properties

This compound is the diethylammonium salt of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The salt form is often utilized in topical formulations to enhance penetration and delivery.

Table 1: General Physicochemical Properties of this compound Salt

| Property | Value | Source(s) |

| IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid;N-ethylethanamine | [1] |

| CAS Number | 78213-16-8 | [2][3] |

| Molecular Formula | C₁₈H₂₂Cl₂N₂O₂ | [1][4] |

| Molecular Weight | 369.29 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [2][4] |

| Melting Point | 145-148 °C | [3][5][6] |

| pKa (Diclofenac) | ~4.0 | [7] |

Note: The pKa value refers to the acidic functional group of the parent diclofenac molecule. This value is critical for understanding the pH-dependent solubility and absorption characteristics of the compound.

Solubility Profile

The solubility of this compound is a critical parameter influencing its formulation and bioavailability. It exhibits solubility in various organic solvents and limited solubility in aqueous media.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature | Source(s) |

| DMSO | ~10 mg/mL | Not Specified | [2][4] |

| DMSO | 74 mg/mL | 25 °C | [3][8] |

| Ethanol | ~30 mg/mL | Not Specified | [2][4] |

| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified | [2][4] |

| PBS (pH 7.2) | ~2 mg/mL | Not Specified | [2][4] |

| Water | < 1 mg/mL | 25 °C | [3] |

The aqueous solubility of this compound can be significantly influenced by the presence of cosolvents, electrolytes, and surfactants.[9] For instance, cosolvents like ethanol and polyethylene glycol (PEG) 400 generally enhance its solubility.[9]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining the thermodynamic (equilibrium) solubility of a compound.[10][11]

Methodology:

-

Preparation: An excess amount of this compound solid is added to a vial containing a known volume of the solvent of interest (e.g., phosphate-buffered saline, pH 7.2).[10] Adding sufficient solid to form a suspension is crucial.[10]

-

Equilibration: The vial is sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11][12] Equilibrium is assumed when consecutive measurements of the solute concentration are constant.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a non-adsorbing filter (e.g., 0.45 µm PTFE).[11]

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Verification: The pH of the solution is measured at the beginning and end of the experiment to ensure it has not changed significantly.[10] The solid phase can also be analyzed (e.g., by DSC or XRPD) to check for any polymorphic transformations during the experiment.

Dissociation Constant (pKa)

The pKa of diclofenac's carboxylic acid group is approximately 4.0.[7] This indicates it is a weak acid, and its ionization state is highly dependent on the surrounding pH. In physiological environments with a pH of ~7.4, the diclofenac molecule will be predominantly in its ionized (anionic) form. This property is fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and common method for determining the pKa of ionizable compounds.[13][14]

Methodology:

-

Calibration: A potentiometer with a combined pH electrode is calibrated using at least three standard pH buffers (e.g., pH 4, 7, and 10).[13]

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[13] The ionic strength of the solution is kept constant using an inert salt like potassium chloride (KCl).[13]

-

Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a weak acid like diclofenac, the solution is first acidified with a strong acid (e.g., 0.1 M HCl) to a low pH (~2) to ensure the molecule is fully protonated.[13]

-

Data Acquisition: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to equilibrate.[13]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at which 50% of the drug is ionized.[14] Multiple titrations are performed to ensure reproducibility.[13]

Thermal Properties and Polymorphism

The thermal behavior of an active pharmaceutical ingredient (API) is crucial for understanding its stability, processing, and storage requirements. Diclofenac salts are known to exhibit polymorphism, where the same chemical entity exists in different crystal structures.[15][16] These polymorphs, as well as hydrate forms, can have different melting points, solubilities, and dissolution rates.[15][17]

The reported melting point for this compound is in the range of 145-148°C.[3][5][6]

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to investigate thermal events like melting, crystallization, and polymorphic transitions.[18]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile. A typical profile involves heating the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge gas.[19]

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace temperature is increased.

-

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak is typically reported as the melting point.[18] The area under the peak corresponds to the enthalpy of fusion.

Stability

The stability of this compound is essential for ensuring the safety and efficacy of its pharmaceutical formulations. Stability can be affected by factors such as pH, temperature, and light. Generally, diclofenac is more stable at neutral to alkaline pH values.[20] Stability studies for formulations like gels and plasters are conducted under various conditions (e.g., different temperatures and humidity levels) to assess physical and chemical integrity over time.[21][22]

Mechanism of Action: COX Inhibition Pathway

The primary mechanism of action for diclofenac is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[23][24] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[24][25] By blocking this pathway, diclofenac exerts its analgesic, anti-inflammatory, and antipyretic effects.[23]

References

- 1. This compound | C18H22Cl2N2O2 | CID 115087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 78213-16-8 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 78213-16-8 [m.chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Aqueous solubility of this compound in the presence of pharmaceutical additives: a comparative study with diclofenac sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. solubility experimental methods.pptx [slideshare.net]

- 13. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. Thermal study of polymorphism among diclofenac salts with alkyl and alkylhydroxy amines [cris.unibo.it]

- 16. Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. Formulation, release and stability studies of diclofenac topical dosage forms | Scilit [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. CN112402399A - Stable this compound gel plaster and preparation method thereof - Google Patents [patents.google.com]

- 23. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. What is the mechanism of this compound? [synapse.patsnap.com]

- 25. droracle.ai [droracle.ai]

A Comprehensive Technical Guide to the Synthesis and Characterization of Diclofenac Diethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of diclofenac diethylamine, a widely used non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. This document details the chemical synthesis process, along with comprehensive analytical methodologies for its characterization and quality control.

This compound, the diethylammonium salt of diclofenac, is primarily used in topical formulations to relieve pain and inflammation.[1][2] Its efficacy is attributed to the inhibition of prostaglandin synthesis via the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] The diethylamine salt form enhances the drug's solubility and absorption through the skin, allowing for effective localized delivery.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process commencing from diclofenac sodium. The first step involves the conversion of diclofenac sodium to diclofenac acid through acidification. Subsequently, a salt formation reaction is carried out between diclofenac acid and diethylamine to yield the final product.[4][5]

Experimental Protocol

Step 1: Synthesis of Diclofenac from Diclofenac Sodium [4]

-

Dissolution: In a 1.0 L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, add 270 mL of purified water and 270 mL of ethanol.

-

To this solvent mixture, add 30.0 g (94 mmol) of diclofenac sodium.

-

Stir the mixture mechanically at a temperature of 40-45 °C until the diclofenac sodium is completely dissolved and the solution is clear.

-

Acidification: Cool the solution to room temperature. Slowly add a 2.0 mol/L hydrochloric acid solution dropwise while monitoring the pH with a pH meter.

-

Continue the addition of hydrochloric acid until the pH of the solution reaches 1.4-1.6, at which point a large amount of white solid (diclofenac) will precipitate.

-

Reaction Completion and Isolation: Stir the suspension at room temperature for 3 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Collect the precipitated white solid by centrifugation or filtration.

-

Wash the solid product three times with purified water.

-

Dry the product in a vacuum oven at 70±2°C for 20-24 hours, ensuring the water content is below 0.5%.

Step 2: Synthesis of this compound from Diclofenac [4]

-

Dissolution: In a suitable reaction vessel, dissolve the dried diclofenac from the previous step in acetone. The mixture should be heated to facilitate dissolution.

-

Salt Formation: To the dissolved diclofenac solution, add diethylamine dropwise. This will initiate the salt formation reaction, leading to the precipitation of this compound as a solid.

-

Isolation: After the completion of the reaction, the solid this compound is collected by solid-liquid separation (e.g., filtration).

-

Drying: The final product is then dried to remove any residual solvent.

Synthesis Pathway

Caption: Reaction scheme for the two-step synthesis of this compound.

Quantitative Synthesis Data

| Parameter | Value | Reference |

| Starting Material | Diclofenac Sodium | [4] |

| Step 1: Diclofenac Synthesis | ||

| Diclofenac Sodium Amount | 30.0 g (94 mmol) | [4] |

| Solvent (Ethanol:Water) | 1:1 (v/v) | [4] |

| Reaction Temperature | 40-45 °C (dissolution) | [4] |

| Final pH | 1.4 - 1.6 | [4] |

| Reaction Time | 3 hours | [4] |

| Yield of Diclofenac | 92.67% - 98.5% | [4][5] |

| Purity of Diclofenac | > 99.0% | [4][5] |

| Step 2: this compound Synthesis | ||

| Solvent | Acetone | [4] |

| Reactant | Diethylamine | [4] |

| Final Product Purity | > 99.0% | [4] |

Characterization of this compound

A variety of analytical techniques are employed to confirm the identity, purity, and quantity of synthesized this compound. These methods include chromatography and spectroscopy.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound.[6][7]

Experimental Protocol: RP-HPLC [6]

-

Instrumentation: A standard RP-HPLC system equipped with a UV detector.

-

Column: Kromasil C8 (150 mm × 4.6 mm, 5 µm).[6]

-

Mobile Phase: A mixture of Buffer and Methanol (25:75 %V/V). The buffer consists of 1.37 g of NaH₂PO₄ in 1000 ml of water, with the pH adjusted to 2.5 with orthophosphoric acid.[6]

-

Flow Rate: 1.0 ml/min.[6]

-

Detection Wavelength: 254 nm.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 10 µl.[6]

-

Diluent: A mixture of Methanol and Water (50:50 % V/V).[6]

-

Run Time: 10 minutes.[6]

Quantitative HPLC Data

| Parameter | Value | Reference |

| Retention Time | 5.26 minutes | [6] |

| Linearity Range | 50-150 µg/ml | [6] |

| Correlation Coefficient (r²) | 0.9998 | [6] |

| Percentage Recovery | 100.5-100.9 % | [6] |

| RSD (%) for Precision | < 2 | [6] |

Other reported HPLC methods utilize different conditions, such as a C18 column with a mobile phase of acetonitrile and water (pH 3), and detection at 205 nm.[7] Thin Layer Chromatography (TLC) is also used, particularly for reaction monitoring.[4][8]

Spectroscopic Methods

Spectroscopic techniques are essential for structural elucidation and quantitative analysis.

1. UV-Visible Spectrophotometry [9][10]

Two methods have been reported for the spectrophotometric determination of this compound:

-

Method A: Based on the oxidation of the drug with Fe(III) and subsequent complex formation with 1,10-phenanthroline, with the resulting chromogen measured at 510 nm.[9][10]

-

Method B: Involves the formation of a charge-transfer complex with p-chloroanilic acid in 1,4-dioxane, with the chromogen measured at 526 nm.[9][10]

Quantitative Spectrophotometric Data

| Parameter | Method A | Method B | Reference |

| λmax | 510 nm | 526 nm | [9][10] |

| Linearity Range (µg/mL) | 2.00-8.00 | 20.00-120.00 | [9][10] |

| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 0.98 × 10⁴ | 1.62 × 10³ | [9][10] |

| Sandell's Sensitivity (µg cm⁻²) | 3.77 × 10⁻² | 2.27 × 10⁻² | [9][10] |

2. Near-Infrared (NIR) Spectroscopy [8][11]

NIR spectroscopy, combined with chemometric methods like Partial Least Squares (PLS), has been used for the quantitative determination of this compound in emulgel preparations.[8][11] The spectral wavelength range for analysis is typically 850 nm to 2000 nm.[8][12]

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular formula is C₁₈H₂₂Cl₂N₂O₂ and the molecular weight is 369.3 g/mol . LC-MS data shows a precursor ion [M+H]⁺ at an m/z of 296.024, corresponding to the diclofenac moiety.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Spectra for the parent compound, diclofenac, are available and can be used as a reference for interpreting the spectrum of the diethylamine salt.[13]

Characterization Workflow

Caption: A typical workflow for the characterization of synthesized this compound.

References

- 1. Design and characterization of this compound transdermal patch using silicone and acrylic adhesives combination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. CN105601525A - Preparation process of this compound - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. RP-HPLC Method Development for Estimation of this compound Topical Solution: RP-HPLC Method development and validation of single topical dosage form | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 7. Development of an RP-HPLC Method for Quantifying this compound, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. ijpsr.com [ijpsr.com]

- 10. FOR THE DETERMINATION OF DICLOFENAC DIETYLAMINE | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on the Molecular Structure and Pharmacology of Diclofenac Diethylamine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular characteristics and pharmacological profile of diclofenac diethylamine. It covers its chemical structure, mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on data relevant to research and development.

Molecular Structure and Chemical Properties

This compound is the diethylammonium salt of diclofenac, a well-established nonsteroidal anti-inflammatory drug (NSAID).[1][2][3] Structurally, diclofenac is a phenylacetic acid derivative.[][5][6] The formation of the diethylamine salt enhances its physicochemical properties, particularly for topical formulations, by improving skin penetration.[7] The addition of two chlorine groups in the ortho position of the phenyl ring forces the ring into a state of maximal torsion, which is believed to be associated with its high potency.[6]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetic acid; diethylamine | [6] |

| CAS Number | 78213-16-8 | [6][8] |

| Molecular Formula | C18H22Cl2N2O2 (or C14H11Cl2NO2 • C4H11N) | [8][9][10] |

| Molecular Weight | 369.29 g/mol (or 369.3 g/mol ) | [6][8][9] |

| Appearance | White to off-white or light beige crystalline solid | [3][11] |

| Solubility | Sparingly soluble in water; Freely soluble in ethanol and methanol; Soluble in DMSO and DMF | [3][8][12] |

| UV/Vis. λmax | 283 nm | [8][12] |

Pharmacology

Diclofenac is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[13] These effects are primarily mediated through its inhibition of prostaglandin synthesis.[14][15]

Mechanism of Action

Primary Mechanism: COX Inhibition The principal mechanism of action for diclofenac is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][][15] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1][5] By blocking COX enzymes, diclofenac reduces the production of prostaglandins like PGE2, which are elevated during inflammatory responses and contribute to pain signaling.[][5] Diclofenac is considered a non-selective COX inhibitor, affecting both isoforms.[15] However, some evidence suggests it has a low to moderate preference for inhibiting the COX-2 isoenzyme (approximately 10-fold).[16]

Other Potential Mechanisms Beyond COX inhibition, research indicates that diclofenac may possess other pharmacological actions that contribute to its efficacy[13]:

-

Inhibition of the Lipoxygenase Pathway: Some evidence suggests diclofenac can inhibit lipoxygenase enzymes, thereby reducing the formation of pro-inflammatory leukotrienes.[13][14]

-

Inhibition of Phospholipase A2: It may also inhibit phospholipase A2, which would reduce the release of arachidonic acid from cell membranes.[14]

-

Activation of the Nitric Oxide-cGMP Pathway: Diclofenac may activate the nitric oxide-cGMP antinociceptive pathway, contributing to its analgesic effects.[13]

-

Modulation of Ion Channels: It may also modulate the activity of various ion channels involved in pain signaling pathways.[1]

Caption: Primary mechanism of action of Diclofenac via COX enzyme inhibition.

Pharmacodynamics

The inhibition of prostaglandin synthesis by diclofenac leads to its therapeutic effects:

-

Anti-inflammatory: By reducing the levels of prostaglandins at the site of inflammation, diclofenac decreases vasodilation, vascular permeability, and edema.

-

Analgesic: Diclofenac alleviates pain by preventing the sensitization of peripheral nociceptors by prostaglandins.[5]

-

Antipyretic: It reduces fever by inhibiting prostaglandin synthesis in the central nervous system (specifically the hypothalamus), which resets the body's thermoregulatory set point.[5]

Pharmacokinetics

The pharmacokinetic profile of diclofenac is significantly different following topical administration of the diethylamine salt compared to oral administration. Topical application is designed to deliver the drug locally to the target tissue while minimizing systemic exposure.[1][17]

-

Absorption: Following topical application, this compound penetrates the skin and is absorbed into underlying tissues, including subcutaneous fat, muscle, and synovial fluid.[17] The diethylamine moiety enhances dermal penetration.[7] Systemic absorption is significantly lower than with oral administration.[18]

-

Distribution: Diclofenac concentrations are higher in local tissues (e.g., skeletal muscle) following topical application compared to oral administration at an equivalent dose.[19] Conversely, plasma concentrations are substantially lower with topical use.[17][18] The drug is highly bound to plasma proteins.

-

Metabolism: Diclofenac that reaches systemic circulation undergoes metabolism in the liver, primarily through hydroxylation by the cytochrome P450 enzyme CYP2C9, followed by glucuronidation via UGT2B7.[19]

-

Excretion: The metabolites are primarily excreted in the urine.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters, highlighting the significant difference in systemic exposure between topical this compound gel and oral diclofenac.

| Parameter (Day 7, Steady State) | Topical DDEA 2.32% Gel (4g on 2 knees, twice daily) | Oral Diclofenac Sodium (50mg, three times daily) | Fold Difference (Oral vs. Topical) | Source |

| AUC (0-24h) | Value not specified, used for ratio | Value not specified, used for ratio | ~14-fold higher | [18] |

| Cmax | Value not specified, used for ratio | Value not specified, used for ratio | ~87-fold higher | [18] |

| Systemic Exposure | Very Low | Significantly Higher | 1-2 orders of magnitude higher | [18] |

| Total Urinary Excretion (24h) | Value not specified, used for ratio | Value not specified, used for ratio | ~22-fold higher (Diclofenac) | [18] |

Experimental Protocols

This section details methodologies for key experiments used to characterize the pharmacology of this compound.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of diclofenac for COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The assay is typically performed in a 96-well plate format. Each well contains the respective COX enzyme in a suitable buffer (e.g., Tris-HCl).

-

Test Compound Addition: this compound is dissolved in a solvent like DMSO and added to the wells at various concentrations. Control wells receive only the solvent.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Reaction & Termination: The plates are incubated at 37°C for a specified time (e.g., 10-15 minutes). The reaction is then terminated by adding a stop solution (e.g., a solution of HCl).

-

Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each diclofenac concentration is calculated relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of topically applied this compound in a rat model of acute inflammation.[8][20]

Methodology:

-

Animal Model: Male Wistar rats (150-200g) are used.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Drug Application: A specified amount of this compound gel (e.g., 1% or 2.32%) is applied topically to the plantar surface of the right hind paw. Control groups receive a placebo gel.

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of a 1% carrageenan solution is administered into the same paw to induce localized edema.

-

Paw Volume Measurement: Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours).

-

Data Analysis: The degree of swelling (edema) is calculated as the percentage increase in paw volume compared to the baseline. The percentage inhibition of edema for the diclofenac-treated group is calculated relative to the placebo group.

Clinical Pharmacokinetic Crossover Study

Objective: To compare the systemic bioavailability of diclofenac from a topical gel formulation versus an oral tablet formulation in healthy volunteers.[18]

Methodology:

-

Study Design: A randomized, open-label, single-center, three-period crossover design is employed.

-

Subjects: A cohort of healthy adult volunteers is recruited.

-

Treatment Periods: Subjects are randomized to receive three different treatments in a sequential order, separated by a washout period of sufficient duration (e.g., 14 days) to ensure complete drug elimination.

-

Treatment A: Topical this compound gel (e.g., 4g of 2.32% gel) applied to one knee, twice daily for 7 days.

-

Treatment B: Topical this compound gel (e.g., 4g of 2.32% gel) applied to both knees, twice daily for 7 days.

-

Treatment C: Oral diclofenac sodium tablet (e.g., 50 mg), three times daily for 7 days.

-

-

Sample Collection: Serial blood samples are collected over a 24-hour period on Day 1 and Day 7 of each treatment period. Urine is also collected over 24 hours.

-

Bioanalysis: Plasma and urine samples are analyzed for concentrations of diclofenac and its major metabolites using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC0-24) are calculated for each subject in each period using non-compartmental analysis.

-

Statistical Analysis: The parameters are compared between the treatment groups to determine the relative systemic exposure.

Caption: Workflow for a three-period crossover pharmacokinetic study.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. CAS 78213-16-8: this compound | CymitQuimica [cymitquimica.com]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound | C18H22Cl2N2O2 | CID 115087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. This compound | 78213-16-8 [chemicalbook.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Diclofenac - Wikipedia [en.wikipedia.org]

- 15. jptcp.com [jptcp.com]

- 16. selleckchem.com [selleckchem.com]

- 17. tandfonline.com [tandfonline.com]

- 18. AB0863 Systemic Bioavailability of this compound 2.32% Gel Versus Oral Diclofenac Sodium Tablets (50 MG) in Healthy Volunteers: A Randomized, Open-Label, Crossover Study | Annals of the Rheumatic Diseases [ard.bmj.com]

- 19. biomedres.us [biomedres.us]

- 20. researcher.manipal.edu [researcher.manipal.edu]

A Technical Guide to the Spectroscopic Analysis of Diclofenac Diethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—used for the analysis of diclofenac diethylamine. It includes detailed experimental protocols, data interpretation, and quantitative summaries to support research, quality control, and drug development activities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a robust quantitative technique used to determine the concentration of this compound in solution. The analysis relies on the principle that the molecule's aromatic rings and conjugated systems absorb UV light at a characteristic wavelength.

Experimental Protocol

-

Solvent Selection: Methanol is a commonly used solvent due to its transparency in the UV range and the high solubility of this compound.[1]

-

Standard Solution Preparation: Prepare a stock solution of a known concentration (e.g., 100 µg/mL) by accurately weighing this compound reference standard and dissolving it in the selected solvent in a volumetric flask.[2]

-

Calibration Curve: Create a series of standard solutions with decreasing concentrations (e.g., 2-25 µg/mL) through serial dilution of the stock solution.[1][2]

-

Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the solvent, and dilute to fall within the concentration range of the calibration curve.[3]

-

Spectrophotometric Analysis:

-

Set the spectrophotometer to scan a wavelength range of 200–400 nm to determine the wavelength of maximum absorbance (λmax).[4]

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each standard solution and the sample solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of the sample from its absorbance using the linear regression equation of the calibration curve.

-

Data Interpretation and Quantitative Summary

The UV spectrum of this compound in methanol exhibits a distinct wavelength of maximum absorbance (λmax) primarily due to the π → π* electronic transitions in its aromatic rings. This λmax is the basis for its quantitative analysis.

| Parameter | Value | Solvent | Reference |

| λmax | 275 nm | Methanol | [5] |

| 276 nm | Mobile Phase | [6] | |

| 282 nm | Methanol | [1] | |

| 285 nm | Methanol | [2] | |

| Linearity Range | 2.0 - 22.0 µg/mL | Methanol | [5] |

| 5 - 25 µg/mL | Methanol | [1] | |

| 5 - 25 pg/mL | Methanol | [2] |

Table 1: UV-Vis Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of this compound by analyzing the vibrations of its functional groups. Each functional group absorbs infrared radiation at a characteristic wavenumber, providing a unique "fingerprint" of the molecule.

Experimental Protocol (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[7]

-

Material Preparation: Use spectroscopic grade potassium bromide (KBr), dried in an oven at ~110°C for several hours to remove moisture.[8][9]

-

Sample Grinding: Grind 1-2 mg of the this compound sample into a fine powder using an agate mortar and pestle.[7]

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample until a homogeneous mixture is obtained.[7]

-

Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent pellet.[8][10] Using a vacuum during pressing helps remove trapped air and moisture, resulting in a clearer pellet.[9]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[11] A background scan using a pure KBr pellet should be performed first.[7]

Data Interpretation and Quantitative Summary

The IR spectrum of this compound is a composite of the vibrations from both the diclofenac anion and the diethylammonium cation. The key absorption bands are used for structural confirmation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| ~3385 cm⁻¹ | N-H Stretch | Secondary Amine (Diclofenac) | [12] |

| ~2970 cm⁻¹ | C-H Stretch (Asymmetric) | Aliphatic CH₂ & CH₃ | [12] |

| ~1575 cm⁻¹ | C=O Asymmetric Stretch | Carboxylate (COO⁻) | [12][13][14] |

| ~1557 cm⁻¹ | C=C Stretch | Aromatic Ring | [13] |

| ~1282 cm⁻¹ | C-N Stretch | Aromatic Amine | [12] |

| ~746 cm⁻¹ | C-Cl Stretch | Aryl Halide | [12] |

Table 2: Characteristic IR Absorption Bands for this compound. Note: Spectral data is often reported for the closely related diclofenac sodium, which shares identical vibrations for the diclofenac moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive analytical technique for the complete structural elucidation of this compound. Both ¹H (proton) and ¹³C NMR provide detailed information about the molecular framework, including the number and connectivity of atoms.

Experimental Protocol

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

Spectral Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Modern NMR is a non-destructive technique, allowing for sample recovery.[15]

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Data Interpretation and Predicted Chemical Shifts

The ¹H NMR spectrum will show distinct signals for the aromatic protons of the diclofenac moiety and the ethyl groups of the diethylammonium cation. The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.2 - 1.4 | Triplet | 6H | -CH₃ (Diethylammonium) |

| ~3.0 - 3.2 | Quartet | 4H | -CH₂- (Diethylammonium) |

| ~3.7 - 3.9 | Singlet | 2H | -CH₂-COO⁻ (Diclofenac) |

| ~6.8 - 7.5 | Multiplet | 7H | Aromatic Protons (Diclofenac) |

| ~8.5 - 9.5 | Broad Singlet | 1H | N-H (Secondary Amine) |

| ~10 - 12 | Broad Singlet | 2H | N⁺-H₂ (Diethylammonium) |

Table 3: Predicted ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~11 - 13 | -CH₃ (Diethylammonium) |

| ~40 - 42 | -CH₂- (Diethylammonium) |

| ~43 - 45 | -CH₂-COO⁻ (Diclofenac) |

| ~115 - 145 | Aromatic Carbons (Diclofenac) |

| ~175 - 178 | -COO⁻ (Diclofenac) |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound. Note: Actual chemical shifts can vary based on solvent and concentration.

Integrated Spectroscopic Workflow and Analysis

The combination of UV-Vis, IR, and NMR spectroscopy provides a comprehensive characterization of this compound. The workflow begins with sample preparation, followed by analysis using each technique to obtain complementary data for quantification, identification, and structural confirmation.

Each technique provides specific information that correlates directly to a part of the molecule's structure. UV-Vis probes the conjugated aromatic system, IR identifies the key functional groups, and NMR resolves the entire atomic framework.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. ijcrr.com [ijcrr.com]

- 3. seer.ufrgs.br [seer.ufrgs.br]

- 4. pharmaguru.co [pharmaguru.co]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of Diclofenac | SIELC Technologies [sielc.com]

- 7. shimadzu.com [shimadzu.com]

- 8. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]

- 9. azom.com [azom.com]

- 10. pelletpressdiesets.com [pelletpressdiesets.com]

- 11. ajpamc.com [ajpamc.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Nuclear Magnetic Resonance (NMR) Pharmaceutical Analysis - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide on the Interaction of Diclofenac Diethylamine with Biological Membranes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the complex interactions between diclofenac diethylamine and biological membranes. Diclofenac, a potent nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, a growing body of evidence suggests that its interactions with the lipid bilayer of cell membranes play a crucial role in both its efficacy and its adverse effect profile.[3][4] This document delves into the molecular mechanisms of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: COX Inhibition

Diclofenac's primary mechanism of action involves the inhibition of both COX-1 and COX-2 enzymes.[2] These enzymes are critical for the conversion of arachidonic acid, released from the cell membrane upon injury, into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5] By blocking the active site of COX enzymes, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[2] Notably, diclofenac exhibits a degree of selectivity for COX-2, the isoform predominantly induced during inflammation.[1]

Interaction with the Lipid Bilayer

Beyond its direct enzymatic inhibition, diclofenac's amphiphilic nature, possessing both lipophilic and hydrophilic properties, allows it to readily partition into and interact with the lipid components of biological membranes.[6][7] This interaction can modulate the physicochemical properties of the membrane, including its fluidity, permeability, and the function of embedded proteins.[3][8][9]

Effects on Membrane Fluidity

The influence of diclofenac on membrane fluidity is a complex phenomenon that is dependent on factors such as pH, drug concentration, and the specific lipid composition of the membrane.[6]

-

At physiological pH (7.4): In models mimicking neuronal membranes, low, pharmacokinetically relevant concentrations (0.5–100 μM) of diclofenac have been shown to decrease membrane fluidity.[6][10][11] This ordering effect could potentially impact the signaling of nociceptive sensory neurons.[6][10][11]

-

Under acidic conditions (pH 2.5 and 4.0): In contrast, at higher concentrations (0.1–1 mM), such as those found in the gastroduodenal lumen, diclofenac increases the fluidity of membranes mimicking the gastrointestinal mucosa.[6][10][11] This fluidizing effect is more pronounced at the more acidic pH of 2.5 and is hypothesized to be associated with the gastrointestinal toxicity of NSAIDs by enhancing the permeability of the mucosal barrier to acid.[6][10][11]

Studies on mouse splenocyte membranes have also demonstrated a concentration-dependent increase in membrane fluidity upon exposure to diclofenac.[12]

Location within the Membrane

Spectroscopic studies have provided insights into the positioning of diclofenac within the lipid bilayer. Electron Paramagnetic Resonance (EPR) spectroscopy using spin-labeled diclofenac has shown that the molecule resides within the membrane, with its average depth of immersion corresponding to the 5th carbon atom of the lipid chain.[8][9][13][14] This localization places it in the vicinity of the lipid headgroup region, where it can interact with phospholipids.[15]

Alteration of Membrane Permeability

The interaction of diclofenac with membrane phospholipids can lead to significant changes in the permeability of the bilayer.[3] This is particularly relevant to its gastrointestinal side effects, where increased permeability of the gastric mucosal barrier can lead to damage.[3]

Transdermal Delivery and Membrane Permeation

The ability of diclofenac to penetrate biological membranes is fundamental to its use in topical formulations. This compound is specifically utilized to enhance the drug's solubility and absorption through the skin.[2] The amphiphilic nature and low molecular weight of diclofenac contribute to its excellent transdermal penetration properties.[1][7]

The permeation of diclofenac across the skin is influenced by the formulation. For instance, a hydrogel formulation of diclofenac has been shown to have a faster onset and greater absorption rate compared to emulsion gel formulations.[16] In vitro studies using Franz diffusion cells have demonstrated that a 1.16% this compound emulsion exhibits significantly higher permeation through human skin compared to a 5% diclofenac sodium gel, highlighting the importance of the formulation in dermal delivery.[17][18]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the interaction of diclofenac with biological membranes.

| Parameter | Membrane Model | Experimental Condition | Diclofenac Concentration | Observed Effect | Reference |

| Membrane Fluidity | Neuro-mimetic (POPC/SM/Cholesterol) | pH 7.4 | 0.5–100 μM | Decrease in fluidity | [6] |

| Gastrointestinal mucosa-mimetic (DPPC) | pH 2.5 & 4.0 | 0.1–1 mM | Increase in fluidity (greater at pH 2.5) | [6] | |

| Mouse splenocyte membranes | Not specified | Concentration-dependent | Increase in fluidity | [12] | |

| Transdermal Permeation | Ex vivo human skin | 24 hours | 1.16% DDEA Emulsion | 554 ng/cm² cumulative absorption | [17] |

| Ex vivo human skin | 24 hours | 5% Diclofenac Sodium Gel | 361 ng/cm² cumulative absorption | [17] | |

| Ex vivo human skin | 5 hours | 1% Diclofenac Hydrogel | ~10x higher than 1.16% Emulsion Gel | [16] | |

| Porcine ear membrane | 8 hours | Saturated aqueous solution | Flux dependent on counterion | [19] | |

| Pharmacokinetics | Healthy volunteers (transdermal patch) | Single dose | 120 mg DDEA | Cmax: 7.4 ± 3.6 ng/ml; Tmax: 12.4 ± 9.2 hours | [20] |

| Healthy volunteers (transdermal patch) | Multiple doses | 120 mg DDEA | Cmax: 15.9 ± 11.7 ng/ml; Tmax: 7.9 ± 7.4 hours | [20] |

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the interaction of diclofenac with biological membranes.

Fluorescence Polarization for Membrane Fluidity

Objective: To measure changes in membrane fluidity upon interaction with diclofenac.

Methodology:

-

Liposome Preparation: Biomimetic membranes are prepared as liposomes. For example, neuro-mimetic membranes can be composed of 1-palmitoyl-2-oleoylphosphatidylcholine (POPC), sphingomyelin (SM), and cholesterol, while gastrointestinal mucosa can be mimicked using 1,2-dipalmitoylphosphatidylcholine (DPPC).[6] Liposomes are typically formed using the ethanol injection method.[11]

-

Fluorescent Probe Incorporation: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the lipid bilayer of the liposomes.

-

Incubation with Diclofenac: The liposome suspension is incubated with varying concentrations of diclofenac at a specific pH and temperature.

-

Fluorescence Polarization Measurement: The fluorescence polarization of the DPH probe is measured using a spectrofluorometer. An increase in polarization indicates a decrease in membrane fluidity (more ordered), while a decrease in polarization signifies an increase in fluidity (more disordered).[6][11]

Franz Diffusion Cell for Transdermal Permeation

Objective: To quantify the permeation of diclofenac from a topical formulation through a skin sample.

Methodology:

-

Skin Preparation: Ex vivo human or animal skin is obtained and prepared. The stratum corneum is typically oriented to face the donor compartment of the Franz diffusion cell.[16][19]

-

Franz Cell Assembly: The skin sample is mounted between the donor and receptor compartments of the Franz diffusion cell.[19]

-

Application of Formulation: A precise amount of the diclofenac formulation is applied to the surface of the skin in the donor compartment.[17]

-

Receptor Fluid: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate buffer at pH 7.4) and maintained at a constant temperature (e.g., 32°C or 37°C).[19][21]

-

Sampling: Aliquots are withdrawn from the receptor compartment at predetermined time intervals and replaced with fresh buffer.[19]

-

Quantification: The concentration of diclofenac in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[19] The cumulative amount of drug permeated per unit area is then plotted against time to determine the permeation flux.[19]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To investigate the chemical interactions between diclofenac and membrane components.

Methodology:

-

Sample Preparation: Samples of diclofenac, the membrane model (e.g., liposomes), and the diclofenac-membrane mixture are prepared.

-

FTIR Analysis: The samples are analyzed using an FTIR spectrometer, often in Attenuated Total Reflectance (ATR) mode.[22]

-

Spectral Analysis: The resulting spectra are analyzed for shifts in the characteristic vibrational bands of functional groups in both diclofenac (e.g., carboxylate, C-Cl, C-N stretching) and the lipid molecules.[23][24] Shifts in these bands can indicate interactions such as hydrogen bonding between the drug and the lipid headgroups.[25]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Objective: To determine the location and dynamics of diclofenac within the lipid bilayer.

Methodology:

-

Synthesis of Spin-Labeled Diclofenac: A spin-labeled analog of diclofenac is synthesized.[9][13]

-

Membrane Incorporation: The spin-labeled diclofenac is incorporated into a model membrane system, such as palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) vesicles.[9][13]

-

EPR Spectroscopy: EPR spectra are recorded. The shape and parameters of the EPR spectrum provide information about the mobility and environment of the spin label.[14]

-

Pulsed EPR (ESEEM): 2H Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy can be used to determine the depth of immersion of the spin-labeled diclofenac within the membrane by measuring the interaction of the spin label with deuterium atoms in deuterated water or lipids.[8][9][13]

Differential Scanning Calorimetry (DSC)

Objective: To study the effect of diclofenac on the phase transition behavior of lipid membranes.[26]

Methodology:

-

Sample Preparation: Multilamellar vesicles (MLVs) of a model lipid (e.g., DPPC) are prepared in the absence and presence of varying concentrations of diclofenac.

-

DSC Analysis: The samples are heated at a constant rate in a differential scanning calorimeter. The instrument measures the heat flow required to raise the temperature of the sample compared to a reference.

-

Data Analysis: The thermogram (heat flow vs. temperature) shows an endothermic peak at the main phase transition temperature (Tm) of the lipid. Changes in the Tm, the shape, and the enthalpy of this transition in the presence of diclofenac provide insights into how the drug perturbs the packing and organization of the lipid bilayer.[26]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the interaction of diclofenac with biological membranes.

Caption: Diclofenac's primary mechanism of action: Inhibition of the COX pathway.

Caption: Model of diclofenac's interaction with the lipid bilayer.

Caption: Experimental workflow for a Franz diffusion cell permeation study.

Conclusion

The interaction of this compound with biological membranes is a multifaceted process that extends beyond simple enzyme inhibition. Its ability to partition into the lipid bilayer and alter fundamental membrane properties like fluidity and permeability is integral to both its therapeutic action and its potential side effects. A thorough understanding of these interactions, facilitated by the experimental techniques and quantitative data presented in this guide, is essential for the rational design of safer and more effective diclofenac formulations and for the broader field of drug development. Future research should continue to explore the nuances of these interactions in more complex and physiologically relevant membrane models to further elucidate the molecular basis of diclofenac's pharmacological profile.

References

- 1. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. INSIGHT INTO NSAID-INDUCED MEMBRANE ALTERATIONS, PATHOGENESIS AND THERAPEUTICS: CHARACTERIZATION OF INTERACTION OF NSAIDS WITH PHOSPHATIDYLCHOLINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Challenges of Diclofenac-Based Novel Therapeutics: Targeting Cancer and Complex Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Lipid Composition-, Medium pH-, and Drug-Concentration-Dependent Membrane Interactions of Ibuprofen, Diclofenac, and Celecoxib: Hypothetical Association with Their Analgesic and Gastrointestinal Toxic Effects | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Effect of anti-inflammatory drugs on splenocyte membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Hydrogel increases diclofenac skin permeation and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Importance of the formulation in the skin delivery of topical diclofenac: not all topical diclofenac formulations are the same - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijsart.com [ijsart.com]

- 19. Diclofenac Salts, VIII. Effect of the Counterions on the Permeation through Porcine Membrane from Aqueous Saturated Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. snu.elsevierpure.com [snu.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and History of Diclofenac Diethylamine

Introduction

Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), has been a cornerstone in the management of pain and inflammation for decades.[1] Its development was a landmark in rational drug design, aiming for high efficacy and improved tolerability. This technical guide delves into the discovery and history of diclofenac, with a specific focus on the diethylamine salt, a formulation designed to optimize topical delivery and minimize systemic side effects. We will explore its synthesis, mechanism of action, pharmacokinetic profile, and the clinical evidence supporting its use, providing researchers, scientists, and drug development professionals with a comprehensive overview.

Discovery and History: A Rational Approach to NSAID Development

The journey of diclofenac began in the laboratories of Ciba-Geigy (now part of Novartis) in the 1960s.[2][3][4] The development, led by Alfred Sallmann and Rudolf Pfister, was not a matter of serendipity but a deliberate effort in rational drug design.[1][2][5][6] The goal was to create an NSAID with superior anti-inflammatory activity and better tolerability than existing options.[7]

The researchers postulated that an effective anti-rheumatic agent should possess specific physicochemical properties.[7] Their analysis of existing NSAIDs led to the hypothesis that a desirable molecule would have:

-

An acidity constant (pKa) between 4 and 5.[7]

-

A partition coefficient (a measure of lipophilicity) of approximately 10.[7]

-

Two aromatic rings twisted in relation to each other.[7]

This theoretical framework guided the synthesis of various 2-(phenylamino)phenylacetic acid derivatives.[6] The culmination of this research was diclofenac, first synthesized in 1973.[1][5] Its chemical structure, 2-(2,6-dichloranilino) phenylacetic acid, perfectly embodied their design principles.[5] The two chlorine atoms in the ortho position of the phenyl ring force the rings into a twisted, non-coplanar orientation, a conformation believed to be crucial for its high potency.[7][8][9]

Diclofenac was introduced commercially as Voltaren in 1973 and received its first patent in the Netherlands in 1966, followed by a US patent in 1971.[1][2][9] It was approved for medical use in the United States in 1988.[5][10]

The Advent of Diclofenac Diethylamine for Topical Use

While oral diclofenac proved highly effective, its use was associated with the typical side effects of systemic NSAIDs, primarily gastrointestinal complications.[5][11] This prompted the development of topical formulations to deliver the drug directly to the site of pain and inflammation, thereby minimizing systemic exposure.[12][13]

To enhance the drug's solubility and ability to penetrate the skin, the diethylamine salt of diclofenac was developed.[12] This salt form is the active medicinal ingredient in many popular topical formulations.[14] A key innovation in this area was the development of the "Emulgel" technology by the makers of Voltaren.[15][16] This unique formulation is a hybrid of an emulsion and a gel, designed to penetrate the skin deeply and act as a reservoir for the sustained release of diclofenac to the underlying tissues, while also providing a soothing and cooling effect upon application.[15][17]

Table 1: Physicochemical Properties of Diclofenac

| Property | Value | Significance |

| Acidity Constant (pKa) | 4.0[7] | Influences absorption and distribution across biological membranes. |

| Partition Coefficient | 13.4[7] | Indicates partial solubility in both aqueous and lipid environments, facilitating membrane transport.[1] |

Mechanism of Action

This compound's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are primarily attributed to its inhibition of prostaglandin synthesis.[12][17][18] It acts as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4][8][12][19]

COX enzymes are critical in the arachidonic acid cascade. When cellular injury occurs, arachidonic acid is released from cell membranes and converted by COX enzymes into prostaglandins.[12] Prostaglandins are key mediators of inflammation, pain, and fever.[12][19]

-

COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[12]

-

COX-2 is primarily an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[12]

By blocking both COX-1 and COX-2, diclofenac effectively reduces the production of prostaglandins, thereby alleviating inflammation and pain.[12][19] Diclofenac exhibits a low to moderate preference for inhibiting the COX-2 isoenzyme (approximately 10-fold), which may contribute to a somewhat lower incidence of gastrointestinal side effects compared to less selective NSAIDs like indomethacin and aspirin.[18]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process starting from diclofenac sodium. The following is a generalized protocol based on described methods.[20][21]

Objective: To synthesize this compound from diclofenac sodium.

Materials:

-

Diclofenac Sodium

-

Hydrochloric Acid (HCl)

-

Diethylamine

-

Acetone

-

Water-miscible organic solvent (e.g., ethanol)

-

Water

-

Reaction vessel, filtration apparatus, drying oven

Methodology:

Step 1: Preparation of Diclofenac (Free Acid)

-

Diclofenac sodium is dissolved in a mixed aqueous solution composed of water and a water-miscible organic solvent.[21]

-

Hydrochloric acid is added to the solution to adjust the pH to approximately 1.0-2.0.[20] This protonates the carboxylate group, causing the free acid form of diclofenac to precipitate out of the solution.

-

The reaction mixture is cooled to a temperature of 5°C to 30°C to ensure complete precipitation.[21]

-

The precipitated diclofenac solid is separated from the liquid via suction filtration.

-

The collected solid is dried under a vacuum at approximately 70°C for 20-24 hours to yield pure diclofenac.[20]

Step 2: Salt Formation to Yield this compound

-

The dried diclofenac from Step 1 is dissolved in acetone by heating to a temperature between 40°C and 60°C.[21]

-

Diethylamine is added dropwise to the diclofenac solution to initiate the salt-forming reaction.[21] The pH is adjusted to between 8.0 and 12.0.[20]

-

Upon completion of the reaction, the solution is cooled to between 5°C and 30°C, causing this compound to precipitate as a solid.[21]

-

The solid product is collected by solid-liquid separation (e.g., filtration).

-

The final product, this compound, is dried to remove residual solvent.

Clinical Trial Protocol: Efficacy in Osteoarthritis of the Knee

The following protocol is based on a randomized, double-blind, placebo-controlled study assessing the efficacy and safety of topical this compound 1.16% gel.[22]

Objective: To assess the efficacy and safety of topical this compound gel (1.16%, 4g applied four times daily) for relieving the symptoms of osteoarthritis (OA) of the knee over a 3-week period.[22]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population:

-

Inclusion Criteria: Male and female patients aged 45 years or older with a clinical diagnosis of OA of the knee and sufficiently high baseline pain scores.[22]

-

Washout Period: Patients discontinued their existing OA medications for a period of at least five half-lives of the respective drugs before randomization.[22]

Methodology:

-

Randomization: Eligible patients were randomized to receive either this compound 1.16% gel or a matching placebo gel.[22]

-

Treatment: Patients were instructed to apply 4g of the assigned gel four times daily to the affected knee for 3 weeks.

-

Rescue Medication: Acetaminophen (up to 2 g/day ) was provided as a rescue medication for managing breakthrough pain.[22]

-

Data Collection:

-

Patient Diary: Patients recorded daily assessments of pain on movement, spontaneous pain, pain relief, compliance with dosing, and use of rescue medication.[22]

-

Site Visits: Weekly visits were conducted where patients completed the Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index questionnaire (assessing pain, stiffness, and physical function) and rated their pain intensity "right now".

-

Global Assessment: At the final visit (Week 3), both the patient and the investigator completed a global assessment of treatment efficacy.

-

Outcome Measures:

-

Primary Outcome: Average pain on movement over Days 1-14.[22]

-

Secondary Outcomes: WOMAC scores for pain, stiffness, and physical function; daily spontaneous pain and pain relief; pain intensity "right now"; and global efficacy assessments.

Quantitative Data and Analysis

Pharmacokinetic Profile: Topical vs. Oral Administration